Product packaging for 3,4,5-Trichloropyridine-2-carboxamide(Cat. No.:CAS No. 202192-84-5)

3,4,5-Trichloropyridine-2-carboxamide

Cat. No.: B181890
CAS No.: 202192-84-5
M. Wt: 225.5 g/mol
InChI Key: QVFYSIYIYDCZKU-UHFFFAOYSA-N
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Description

Overview of the Pyridine (B92270) Carboxamide Class within Chemical Research

The pyridine carboxamide scaffold is a cornerstone in modern chemical research, valued for its versatile applications across multiple scientific disciplines. This structural motif, which features a carboxamide group attached to a pyridine ring, is a key component in medicinal chemistry, materials science, and agrochemistry. The nitrogen atom in the pyridine ring and the amide functionality provide sites for hydrogen bonding and coordination with metal ions, influencing the compounds' physicochemical properties and biological activity. chembuyersguide.comnih.gov

In the realm of medicinal chemistry, pyridine carboxamide derivatives have been investigated for a wide array of therapeutic purposes. Researchers have synthesized and studied these compounds for their potential as antimicrobial nih.gov, antifungal biosynth.com, and antitubercular agents. sigmaaldrich.com For example, certain pyridine carboxamides have been explored as urease inhibitors, which could play a role in treating infections caused by urease-producing bacteria. chemsrc.comrsc.org Furthermore, their ability to act as kinase inhibitors has made them attractive targets in the development of novel cancer immunotherapies. nih.gov The structural versatility of pyridine carboxamides allows for the synthesis of complex molecules, including chiral macrocycles with potent antimicrobial properties. nih.gov

Beyond medicine, this class of compounds is integral to coordination chemistry, where they serve as ligands for creating complex metal-containing structures. nih.gov In agriculture, derivatives of pyridine carboxylic acids are fundamental to the development of herbicides and fungicides, highlighting their economic and industrial importance. sigmaaldrich.comgoogle.com The synthesis of pyridine carboxamides is an active area of research, with modern methods such as electrochemistry being developed to create these valuable compounds under environmentally friendly conditions. nih.gov

Historical Context and Emergence of 3,4,5-Trichloropyridine-2-carboxamide as a Research Subject

Unlike the broader class of pyridine carboxamides, the specific compound this compound does not have a well-documented history of extensive academic study. Its emergence as a research subject is not marked by seminal publications or widespread investigation into its properties. Instead, it is primarily known as a commercially available, yet rare, chemical building block. sigmaaldrich.com Chemical suppliers often list it as a compound for early-stage discovery research, with the explicit note that comprehensive analytical data has not been collected, which is indicative of its status as a niche molecule rather than a widely studied substance.

The scientific interest in this compound stems from the importance of its core structure—the polychlorinated pyridine ring. Polychlorinated pyridines are significant intermediates in industrial chemistry, particularly in the synthesis of agrochemicals. sigmaaldrich.com For instance, the herbicide Picloram, chemically known as 4-amino-3,5,6-trichloropyridine-2-carboxylic acid, is a highly substituted pyridine derivative that underscores the utility of this chemical family. biosynth.com

The synthesis of this compound is not detailed in dedicated literature but can be inferred from standard organic chemistry principles. It is the amide derivative of 3,4,5-trichloropyridine-2-carboxylic acid. The formation of the amide would typically proceed through the activation of the carboxylic acid followed by reaction with ammonia (B1221849), or alternatively, via the hydrolysis of a corresponding nitrile precursor, a common method for preparing carboxamides.

Physicochemical Properties of this compound

Detailed experimental data for this compound is not widely available in peer-reviewed literature. The following table includes basic identification and calculated properties.

PropertyValueSource
CAS Number 202192-84-5
Molecular Formula C₆H₃Cl₃N₂O
Molecular Weight 225.46 g/mol sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl3N2O B181890 3,4,5-Trichloropyridine-2-carboxamide CAS No. 202192-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trichloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3N2O/c7-2-1-11-5(6(10)12)4(9)3(2)8/h1H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFYSIYIYDCZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)C(=O)N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352531
Record name 3,4,5-trichloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202192-84-5
Record name 3,4,5-trichloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 3,4,5 Trichloropyridine 2 Carboxamide

Overview of Primary Reaction Types (Oxidation, Reduction, Substitution)

The compound is susceptible to a range of reactions, including oxidation at the nitrogen atom, reductive dechlorination of the ring, and, most prominently, nucleophilic substitution of the chlorine atoms.

Oxidation: The pyridine (B92270) nitrogen contains a basic lone pair of electrons and can be oxidized to an N-oxide. wikipedia.org This reaction increases the electron deficiency of the ring, further activating it towards nucleophilic attack. For the related compound, 3,4,5-trichloropyridine (B1364703), oxidation has been successfully carried out using a combination of trifluoroacetic anhydride (B1165640) (TFAA) and a hydrogen peroxide urea (B33335) complex to yield the corresponding N-oxide. scientificlabs.co.uk A similar transformation is anticipated for 3,4,5-trichloropyridine-2-carboxamide.

Reduction: The chlorinated pyridine ring can undergo reductive dechlorination. Studies on related polychlorinated pyridines have shown that chlorine atoms can be removed using reducing agents. For instance, pentachloropyridine (B147404) can be selectively reduced to trichloropyridine using metallic zinc in an alkaline medium. This suggests that the chlorine atoms on this compound could be selectively or fully removed under appropriate reductive conditions.

Substitution: Due to the strong electron-withdrawing effects of the three chlorine substituents and the ring nitrogen atom, the pyridine core is highly deactivated for electrophilic substitution but strongly activated for Nucleophilic Aromatic Substitution (SNAr). wikipedia.org This pathway, involving the attack of a nucleophile to displace one of the chloride leaving groups, is the most significant substitution reaction for this molecule.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Trichloropyridine Core

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry, proceeding through a two-step addition-elimination mechanism. quimicaorganica.org The reaction involves the initial attack of a nucleophile on an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. quimicaorganica.org Subsequent expulsion of the leaving group (in this case, a chloride ion) restores the aromaticity of the ring.

For pyridine derivatives, nucleophilic attack occurs preferentially at the C-2 and C-4 positions because the negative charge of the intermediate can be effectively delocalized onto the electronegative ring nitrogen. wikipedia.orgvaia.com In this compound, the C-2 position is occupied. Therefore, the C-4 position is the most probable site for nucleophilic attack, followed by the C-5 position. The chlorine at C-4 is para to the ring nitrogen, allowing for optimal stabilization of the Meisenheimer intermediate.

A variety of nucleophiles can be employed to displace the chlorine atoms, leading to a diverse range of substituted pyridines.

Interactive Table: Predicted SNAr Reactions of this compound

Nucleophile (Nu⁻)Reagent ExamplePredicted Major Product
Alkoxide (RO⁻)Sodium Methoxide (NaOCH₃)3,5-Dichloro-4-methoxypyridine-2-carboxamide
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)3,5-Dichloro-4-(phenylthio)pyridine-2-carboxamide
Amine (R₂NH)Ammonia (B1221849) (NH₃)4-Amino-3,5-dichloropyridine-2-carboxamide
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)3,5-Dichloro-4-hydroxypyridine-2-carboxamide

Transformations Involving the Carboxamide Functional Group

The primary carboxamide group at the C-2 position offers additional avenues for chemical transformation, primarily through hydrolysis or dehydration.

Hydrolysis to Carboxylic Acid: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Kinetic studies on the hydrolysis of unsubstituted 2-pyridinecarboxamide (picolinamide) show that it converts to picolinic acid in high-temperature water. researchgate.net A similar reaction is expected for the trichlorinated analogue, which would produce 3,4,5-trichloropyridine-2-carboxylic acid.

Dehydration to Nitrile: The dehydration of primary amides is a standard method for the synthesis of nitriles. rsc.org This transformation can be achieved using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or a sulfur trioxide-triethylamine adduct. google.comnih.govpressbooks.pub Applying these conditions to this compound would yield 3,4,5-trichloropyridine-2-carbonitrile.

Interactive Table: Transformations of the Carboxamide Group

Reaction TypeReagentsProduct
HydrolysisH₃O⁺ or OH⁻, Heat3,4,5-Trichloropyridine-2-carboxylic acid
DehydrationPOCl₃ or SOCl₂3,4,5-Trichloropyridine-2-carbonitrile

Derivatization and Structure Activity Relationship Sar Studies of the 3,4,5 Trichloropyridine 2 Carboxamide Scaffold

Design and Synthesis of Novel Derivatives

While specific literature on the derivatization of 3,4,5-trichloropyridine-2-carboxamide is not extensively documented, its synthesis and the creation of novel derivatives can be approached through established chemical transformations. The parent compound, 3,4,5-trichloro-pyridine-2-carboxylic acid amide, is a known chemical entity. sigmaaldrich.com

A plausible synthetic route to the core scaffold could commence from 3,4,5-trichloropyridine (B1364703). sigmaaldrich.com This starting material could potentially be converted to 3,4,5-trichloropyridine-2-carbonitrile, which can then undergo hydrolysis to yield the desired carboxamide. A similar transformation has been successfully demonstrated in the pyrimidine (B1678525) series, where 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) is treated with concentrated sulfuric acid to produce 4,5,6-trichloropyrimidine-2-carboxamide in high yield. mdpi.comresearchgate.net

Once the this compound scaffold is obtained, a variety of derivatives can be designed and synthesized. Key derivatization strategies would likely focus on modifications of the carboxamide group and selective substitution of the chlorine atoms on the pyridine (B92270) ring.

Modification of the Carboxamide Group:

N-Alkylation/Arylation: The amide nitrogen can be alkylated or arylated to introduce a range of substituents. This can be achieved by reacting the parent carboxamide with various alkyl or aryl halides under basic conditions.

Dehydration to Nitrile: The primary amide can be dehydrated back to the nitrile, which is a versatile functional group for further transformations.

Hofmann Rearrangement: This reaction could be employed to convert the carboxamide to a 2-amino-3,4,5-trichloropyridine derivative, opening up another avenue for derivatization.

Substitution of Chlorine Atoms:

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of each chlorine atom will depend on its position relative to the nitrogen atom and the electron-withdrawing carboxamide group. This allows for the introduction of a diverse set of functional groups.

Amination: Reaction with various primary and secondary amines can lead to a library of amino-substituted pyridine-2-carboxamides.

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can yield the corresponding ether derivatives.

Thiolation: Introduction of sulfur-containing moieties can be achieved through reaction with thiols.

A proposed scheme for the synthesis and derivatization is presented below:

PrecursorReagent/ConditionProduct
3,4,5-Trichloropyridine1. Metalation/CO2 2. Activation 3. NH3This compound
3,4,5-Trichloropyridine-2-carbonitrileH2SO4 (conc.)This compound
This compoundR-X, BaseN-substituted-3,4,5-trichloropyridine-2-carboxamides
This compoundNucleophile (e.g., R2NH)Substituted-aminopyridine-2-carboxamides

Exploration of Substituent Effects on Chemical and Biological Activities

The introduction of different substituents to the this compound scaffold is expected to significantly impact its chemical properties (e.g., solubility, electronics, and steric profile) and, consequently, its biological activities. While direct studies on this specific scaffold are limited, insights can be drawn from broader research on substituted pyridines.

The biological activity of pyridine derivatives is known to be influenced by the nature and position of substituents. For instance, in a series of imidazo[4,5-c]pyridine-7-carboxamide derivatives developed as PARP inhibitors, the substituent on the imidazo (B10784944) nitrogen was found to be crucial for activity. nih.gov This highlights the importance of modifications at nitrogen-containing positions.

In the context of this compound, the following substituent effects can be anticipated:

Electronic Effects: The introduction of electron-donating groups (EDGs) like amino or alkoxy groups would increase the electron density of the pyridine ring, potentially altering its interaction with biological targets. Conversely, electron-withdrawing groups (EWGs) would further decrease the electron density.

Steric Effects: The size and shape of the introduced substituents can influence the molecule's ability to fit into the binding pocket of a target protein. Bulky groups could either enhance or hinder activity depending on the specific biological target.

Hydrogen Bonding: The introduction of hydrogen bond donors or acceptors (e.g., -OH, -NH2) can facilitate interactions with biological macromolecules, potentially increasing binding affinity and biological activity.

For example, the introduction of an acidic substituent in a series of cephalosporins containing a substituted pyridinium (B92312) moiety led to excellent in vivo efficacy. nih.gov This suggests that incorporating acidic or basic functional groups could be a promising strategy for modulating the biological activity of this compound derivatives.

Structure-Activity Relationship (SAR) Analysis in Pyridine Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For pyridine derivatives, a wealth of SAR data is available across various therapeutic areas, including antimicrobial, antiviral, and anticancer agents. researchgate.netmdpi.com

A study on novel imidazo[1,2-a]pyridine (B132010) derivatives as Nek2 inhibitors found that specific substitutions on the pyridine ring system were critical for potent inhibitory activity, with one compound exhibiting an IC50 of 38 nM. nih.gov This underscores the sensitivity of biological activity to the substitution pattern on the pyridine core.

The following table summarizes general SAR trends observed in various classes of bioactive pyridine derivatives, which can serve as a guide for the rational design of novel this compound analogs.

Compound ClassKey SAR FindingsReference
Imidazo[4,5-c]pyridine-7-carboxamides (PARP inhibitors)The nature of the substituent at the N-1 position of the imidazo ring significantly influences inhibitory potency. nih.gov
Imidazo[1,2-a]pyridine Derivatives (Nek2 inhibitors)Substitutions at specific positions of the imidazo[1,2-a]pyridine core are crucial for achieving high inhibitory activity against Nek2. nih.gov
(Cyclopentenopyridinium)thiomethylcephalosporinsIntroduction of an acidic substituent on the pyridinium ring resulted in excellent in vivo efficacy and low toxicity. nih.gov
Pyridine Carboxamides (Anti-inflammatory)The position of the amide group (ortho, meta, or para) influences the reaction yield in synthesis and potentially the biological activity. mdpi.com

In the context of this compound, an SAR campaign would systematically explore the effects of varying the substituents at the carboxamide nitrogen and replacing the chlorine atoms with different functional groups. For example, replacing one of the chlorine atoms with a small, hydrogen-bond-donating group like an amino or hydroxyl group could significantly alter the binding mode and potency of the molecule. Similarly, exploring a range of alkyl and aryl substituents on the carboxamide nitrogen would probe the steric and electronic requirements of a potential binding site.

The herbicidal activity of the related compound 4-amino-3,5,6-trichloropyridine-2-carboxylic acid further suggests that the trichloropyridine carboxamide scaffold may have applications in agrochemistry, and SAR studies could be directed towards optimizing this activity.

Computational Chemistry and Molecular Modeling of 3,4,5 Trichloropyridine 2 Carboxamide

Quantum Mechanical Studies and Molecular Properties

Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of a molecule. For pyridine (B92270) carboxamide derivatives, these studies reveal the influence of substituent groups on the electronic structure and reactivity. Quantum-chemical calculations, such as those performed using Density Functional Theory (DFT), can determine optimized geometries, molecular orbital energies, and electrostatic potential maps.

For instance, studies on related pyridine carboxamides have shown that the conformation of the carboxamide group relative to the pyridine ring is a critical factor in determining the molecule's properties. In some cases, an intramolecular hydrogen bond can form between the amide proton and the pyridine nitrogen, leading to a more planar and stable conformation. mdpi.com The presence of three chlorine atoms on the pyridine ring of 3,4,5-Trichloropyridine-2-carboxamide is expected to significantly influence its electronic properties through inductive effects, withdrawing electron density from the aromatic system. This can impact the molecule's reactivity and its ability to participate in intermolecular interactions.

Quantum mechanical calculations can provide data on various molecular descriptors, which are summarized in the table below for a representative pyridine carboxamide structure. These descriptors are crucial for understanding the molecule's behavior in a biological environment.

Molecular PropertyCalculated Value (Representative Pyridine Carboxamide)Significance
HOMO (Highest Occupied Molecular Orbital) Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital) Energy-1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment3.5 DInfluences solubility and the nature of intermolecular interactions.
Molecular Electrostatic Potential (MEP)Negative potential around the pyridine nitrogen and carbonyl oxygen; Positive potential around the amide protons.Predicts sites for electrophilic and nucleophilic attack, and hydrogen bonding.

Note: The values presented are illustrative for a related pyridine carboxamide and would require specific calculations for this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective of a molecule's behavior over time, providing insights into its conformational landscape and flexibility. For pyridine carboxamide derivatives, MD simulations can explore the rotational freedom around the bond connecting the carboxamide group to the pyridine ring. The resulting conformational flexibility is a key determinant of how the molecule can adapt its shape to bind to a biological target. capes.gov.brresearchgate.net

The analysis of dihedral angles between the pyridine ring and the carboxamide group in related structures has revealed that both planar and non-planar conformations can be energetically accessible. mdpi.comresearchgate.net In the case of this compound, the steric hindrance from the chlorine atom at the 5-position could influence the preferred conformation of the carboxamide group.

MD simulations can also be used to study the molecule's behavior in different solvent environments, which is crucial for predicting its pharmacokinetic properties. The stability of different conformers and the energy barriers for their interconversion can be quantified through these simulations.

Conformational ParameterObservation in Related Pyridine CarboxamidesImplication for this compound
Pyridine-Carboxamide Dihedral AngleCan adopt both planar and twisted conformations. mdpi.comThe presence of the C5-chloro substituent may favor a non-planar conformation to minimize steric clash.
Intramolecular Hydrogen BondingObserved between the amide proton and pyridine nitrogen in some derivatives. mdpi.comThe electronic effect of the chlorine atoms may influence the basicity of the pyridine nitrogen and the acidity of the amide proton, affecting the strength of this interaction.
Solvent EffectsThe conformational preferences can be influenced by the polarity of the solvent.The solubility and conformational dynamics in aqueous and non-polar environments would be critical for its biological activity.

Ligand-Target Interaction Prediction and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. Pyridine carboxamide scaffolds have been the subject of numerous docking studies against a variety of biological targets, including enzymes and receptors. mdpi.comtandfonline.comwisdomlib.orgnih.gov

Docking studies on pyridine carboxamide derivatives have highlighted the importance of the carboxamide group in forming hydrogen bonds with amino acid residues in the active site of a target protein. mdpi.comnih.gov The pyridine nitrogen can also act as a hydrogen bond acceptor. The specific substitution pattern on the pyridine ring plays a crucial role in determining the binding affinity and selectivity. For this compound, the three chlorine atoms can participate in halogen bonding and hydrophobic interactions, potentially enhancing binding to specific protein pockets.

A hypothetical docking study of this compound into a generic kinase active site could reveal key interactions, as outlined in the table below.

Interaction TypePotential Interacting Residues in a Kinase Active SiteSignificance
Hydrogen BondingThe carboxamide NH and C=O groups can interact with the hinge region backbone of the kinase.Anchors the ligand in the binding site, a common feature of kinase inhibitors.
Halogen BondingThe chlorine atoms could interact with electron-rich atoms like oxygen or nitrogen in the protein.Can provide additional binding affinity and selectivity.
Hydrophobic InteractionsThe trichloropyridine ring can interact with hydrophobic residues in the active site.Contributes to the overall binding energy.
Pi-StackingThe pyridine ring could potentially stack with aromatic residues like phenylalanine or tyrosine.Can further stabilize the ligand-protein complex.

Cheminformatics Approaches for Scaffold Analysis

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. This approach is valuable for understanding the chemical space occupied by a particular scaffold and for identifying structure-activity relationships (SAR). The pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a common core in many biologically active compounds. nih.govrsc.org

Analysis of databases containing pyridine carboxamide derivatives can reveal trends in their biological activities and physicochemical properties. For the this compound scaffold, cheminformatics tools can be used to compare its properties to other known bioactive molecules. This can help in predicting its potential biological targets and in designing libraries of related compounds for screening. nih.govnih.gov

A cheminformatics analysis of the this compound scaffold might involve the following steps and considerations:

Cheminformatics Analysis StepDescriptionPotential Insights
Substructure SearchingSearching chemical databases for compounds containing the trichloropyridine carboxamide core.Identify known compounds with this scaffold and their associated biological data.
Physicochemical Property CalculationCalculating properties like molecular weight, logP, topological polar surface area (TPSA), and number of rotatable bonds.Assess the "drug-likeness" of the scaffold according to established rules like Lipinski's Rule of Five.
Scaffold Diversity AnalysisComparing the scaffold to others in terms of its shape, size, and pharmacophoric features.Understand the uniqueness of the scaffold and its potential to explore new chemical space.
SAR AnalysisIf biological activity data is available for related compounds, models can be built to correlate structural features with activity.Guide the design of more potent and selective derivatives.

Research Applications of the 3,4,5 Trichloropyridine 2 Carboxamide Scaffold in Advanced Chemical Science

Role as a Synthetic Building Block for Complex Molecules

The 3,4,5-trichloropyridine-2-carboxamide scaffold is a valuable intermediate in the synthesis of more complex chemical entities. The chlorine atoms on the pyridine (B92270) ring serve as reactive sites for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. The carboxamide group can also undergo various chemical transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to an amine. This chemical versatility makes it a crucial starting material for constructing intricate molecular architectures. cymitquimica.com

For instance, the related compound 3,4,5-trichloropyridine (B1364703) is recognized as a key intermediate in the synthesis of various bioactive molecules, highlighting the utility of the trichloropyridine core in building complex structures. chemimpex.com The strategic manipulation of the chloro and carboxamide functionalities on the this compound ring allows chemists to assemble elaborate molecules with tailored properties for specific applications in medicinal and materials science.

Applications in Medicinal Chemistry Research

The inherent structural characteristics of the this compound scaffold have made it an attractive platform for medicinal chemistry research. The pyridine ring is a common motif in many biologically active compounds, and the presence of chlorine atoms can enhance properties such as metabolic stability and binding affinity to biological targets.

Enzyme Inhibition and Modulatory Activity Studies

The this compound scaffold has been investigated for its potential to interact with and modulate the activity of various enzymes. While specific studies on this compound are not extensively detailed in the provided results, the broader class of pyridine carboxamides has shown significant promise in this area. For example, pyridine-3-carboxamide (B1143946) analogs have been synthesized and evaluated as agents against bacterial wilt in tomatoes, demonstrating their potential to inhibit pathogenic processes. nih.gov The ability of the carboxamide group to form hydrogen bonds and the influence of the trichlorinated pyridine ring on electronic properties suggest that this scaffold could be a valuable starting point for designing potent and selective enzyme inhibitors.

Development of Lead Compounds and Therapeutic Candidates

The development of new therapeutic agents often begins with the identification of a "lead compound," a molecule that shows promising biological activity. The this compound scaffold possesses features that make it a suitable candidate for lead compound development. The trichlorinated pyridine core can be systematically modified to explore structure-activity relationships (SAR), a critical process in optimizing the potency and selectivity of a potential drug. For instance, the related compound 3,5,6-trichloro-2-pyridinol, a metabolite of the agrochemical chlorpyrifos, demonstrates the biological relevance of chlorinated pyridines. nih.gov This underscores the potential of the this compound scaffold to serve as a foundation for discovering new therapeutic candidates.

Scaffold Hybridization Strategies in Drug Discovery

Scaffold hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. The this compound scaffold can be readily incorporated into such hybrid structures. For example, researchers have successfully synthesized novel compounds by combining 1,3,4-oxadiazole (B1194373) with 3,5-dihalophenoxypyridines, demonstrating the feasibility of this approach. researchgate.net This strategy can lead to the development of compounds with improved efficacy and a reduced likelihood of developing resistance.

Applications in Agrochemical Research and Development

The pyridine ring and its derivatives are integral components of many modern agrochemicals. The specific substitution pattern of this compound makes it a compound of interest for the development of new and effective crop protection agents.

Precursor Role in Herbicide and Pesticide Synthesis

The this compound scaffold serves as a valuable precursor in the synthesis of herbicides and pesticides. chemimpex.com The chlorine atoms on the pyridine ring can be displaced by various nucleophiles to introduce moieties that confer herbicidal or pesticidal activity. The related compound, 2,3,5-trichloropyridine (B95902), is a known intermediate for producing herbicidally active compounds. google.comgoogle.com This highlights the importance of the trichloropyridine core in the agrochemical industry. The development of novel diamide (B1670390) compounds for pest control, inspired by existing insecticides, further illustrates the utility of amide-containing scaffolds in creating new agrochemicals. nih.gov

Investigation of Selective Biological Modulations in Plants

The pyridine carboxamide structural motif is a well-established pharmacophore in the agrochemical industry. The strategic placement of chlorine atoms on the pyridine ring can significantly influence the compound's interaction with biological targets in plants, leading to a range of modulatory effects from growth regulation to herbicidal action. While direct studies on the biological activity of this compound are not yet widely published, the extensive research on its analogues provides a compelling case for its potential in this arena.

A closely related compound, 4-amino-3,5,6-trichloropyridine-2-carboxylic acid, is a potent herbicide. cymitquimica.combiosynth.com This suggests that the trichloropyridine-2-carboxamide scaffold possesses the fundamental structural requirements for interaction with key biological pathways in plants. The herbicidal activity of such compounds often stems from their ability to mimic natural plant hormones or to inhibit essential enzymes. cymitquimica.combiosynth.com For instance, certain pyridine derivatives are known to disrupt enzymatic processes vital for plant growth. cymitquimica.combiosynth.com

Recent research into novel herbicides has highlighted the efficacy of carboxamide-containing molecules. For example, iptriazopyrid, a novel azole carboxamide-based compound, has demonstrated potent herbicidal activity as an inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.govnih.gov This enzyme is crucial for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants. nih.gov The potent inhibitory action of iptriazopyrid underscores the potential of the carboxamide functional group, in conjunction with a substituted heterocyclic ring, to yield highly effective and selective herbicides. nih.govnih.gov

Furthermore, studies on pyridine-3-carboxamide analogs have demonstrated their effectiveness in protecting tomato plants against bacterial wilt caused by Ralstonia solanacearum. nih.gov These findings indicate that the pyridine carboxamide scaffold can also be engineered to enhance disease resistance in crops, opening up another avenue for the investigation of this compound.

The potential for selective biological modulation by this compound and its derivatives could be systematically explored through a variety of research approaches. Initial studies would likely involve screening for herbicidal activity against a panel of common weed species and assessing for phytotoxicity in crop plants. Structure-activity relationship (SAR) studies, where the chlorine substitution pattern and the carboxamide moiety are systematically modified, would be crucial in identifying compounds with optimal potency and selectivity.

Table 1: Herbicidal Activity of Related Pyridine Derivatives

Compound/ClassTarget Organism/MechanismReference
4-Amino-3,5,6-trichloropyridine-2-carboxylic acidBroadleaf weeds; acts as a synthetic auxin cymitquimica.combiosynth.com
Iptriazopyrid (Azole Carboxamide)Echinochloa crus-galli; inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) nih.govnih.gov
Pyridine-3-carboxamide AnalogsRalstonia solanacearum (bacterial wilt) in tomatoes nih.gov

Other Emerging Research Applications in Specialty Chemicals

Beyond its potential in agriculture, the this compound scaffold is a promising platform for the synthesis of a wide range of specialty chemicals. The presence of multiple reactive sites—the three chlorine atoms and the carboxamide group—allows for diverse chemical modifications, making it a valuable building block for creating novel molecules with tailored properties.

The parent compound, 3,4,5-trichloropyridine, is recognized as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals. chemimpex.com Its chlorinated structure allows for the development of compounds that can target specific biological entities while aiming to minimize environmental impact. chemimpex.com Similarly, other isomers like 2,3,5-trichloropyridine are used as intermediates in the preparation of various pesticidal compounds. google.comgoogle.com This established utility of trichloropyridines as precursors to complex, high-value molecules strongly suggests a similar potential for this compound.

The carboxamide functional group itself offers a handle for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, 3,4,5-trichloropyridine-2-carboxylic acid, or can undergo reactions to form other functional groups. uni.lu The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups, such as amines, alkoxides, and thiols. This versatility enables the construction of a library of derivatives from a single starting scaffold.

A related compound, 4,5,6-trichloropyrimidine-2-carboxamide, has been highlighted as a potentially useful synthetic scaffold. mdpi.com Its higher melting point compared to its cyano analogue suggests greater stability, and the presence of fewer leaving groups could lead to more regioselective substitution reactions. mdpi.com These characteristics are desirable for intermediates in multi-step syntheses.

The potential applications of specialty chemicals derived from the this compound scaffold are broad. In materials science, the incorporation of this rigid, halogenated heterocyclic unit into polymers could enhance their thermal stability and flame-retardant properties. chemimpex.com In medicinal chemistry, the scaffold could be elaborated to generate novel ligands for various biological targets. The synthesis of novel pyrazinamide (B1679903) derivatives from 3-chloropyrazine-2-carboxamide (B1267238) for antimicrobial evaluation showcases a parallel approach in drug discovery. nih.gov

Table 2: Physicochemical Properties of 3,4,5-Trichloropyridine

PropertyValueReference
Molecular FormulaC₅H₂Cl₃N sigmaaldrich.com
Molecular Weight182.44 g/mol sigmaaldrich.com
Melting Point75-77 °C sigmaaldrich.com
AppearanceOff-white to yellow crystalline powder chemimpex.com

Advanced Spectroscopic and Chromatographic Characterization in 3,4,5 Trichloropyridine 2 Carboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atom connectivity in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

For 3,4,5-Trichloropyridine-2-carboxamide, ¹H NMR would be expected to show signals corresponding to the single proton on the pyridine (B92270) ring and the two protons of the primary amide (-CONH₂) group. The lone aromatic proton at the C6 position would appear as a singlet, with its chemical shift influenced by the surrounding electron-withdrawing chlorine atoms and the adjacent nitrogen atom. The amide protons would typically appear as two broad singlets, and their chemical shift can be concentration and solvent-dependent. Deuterium exchange (adding D₂O) would cause the amide proton signals to disappear, confirming their identity.

¹³C NMR spectroscopy would reveal six distinct signals, one for each carbon atom in the molecule, as they are all in unique chemical environments. The carbonyl carbon of the amide group would be the most downfield signal. The five carbons of the pyridine ring would appear in the aromatic region, with their specific shifts dictated by the substitution pattern of the three chlorine atoms and the carboxamide group.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign these signals and piece the structure together, confirming the connectivity between protons and carbons.

Table 1: Predicted NMR Data for this compound (Note: These are estimated values based on general principles, as experimental data is not publicly available.)

Technique Expected Signals Anticipated Chemical Shift (ppm) Key Information Provided
¹H NMR H6 (pyridine ring)8.0 - 8.5Presence of the single ring proton.
-NH₂ (amide)7.5 - 8.0 (broad)Confirmation of the primary amide group.
¹³C NMR C=O (carbonyl)160 - 165Presence of the amide carbonyl group.
C2, C3, C4, C5, C6120 - 155Unique signals for all five pyridine ring carbons.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. For this compound (C₆H₃Cl₃N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The molecular weight of the compound is 225.463 g/mol . sigmaaldrich.com In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this weight. A key feature would be the isotopic pattern of this peak. The presence of three chlorine atoms would result in a characteristic cluster of peaks (M, M+2, M+4, M+6) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, providing definitive evidence for the number of chlorine atoms in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. The primary amide group would be particularly prominent, showing two distinct N-H stretching bands in the region of 3400-3200 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the amide, known as the Amide I band, would be expected around 1680-1650 cm⁻¹. The C-N stretching and N-H bending vibrations would also be present. Absorptions related to the trichlorinated pyridine ring, including C=C and C=N stretching vibrations, would appear in the 1600-1400 cm⁻¹ region. C-Cl stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound (Note: These are typical frequency ranges for the expected functional groups.)

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchPrimary Amide3400 - 3200 (two bands)Medium-Strong
C=O Stretch (Amide I)Amide Carbonyl1680 - 1650Strong
C=C, C=N StretchesAromatic Ring1600 - 1400Medium
C-Cl StretchChloroalkane800 - 600Strong

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are essential chromatographic techniques for separating components of a mixture. In the context of this compound, these methods are primarily used for two purposes: assessing the purity of the final synthesized product and monitoring the progress of the chemical reaction that produces it.

For purity assessment, a sample of the compound is injected into the HPLC/UPLC system. A single, sharp peak at a characteristic retention time would indicate a high degree of purity. The presence of other peaks would signify impurities, such as unreacted starting materials, byproducts, or degradation products. By integrating the area under the peaks, the relative percentage of the main compound and any impurities can be quantified, often to levels above 95% or higher for research-grade chemicals.

During chemical synthesis, small aliquots of the reaction mixture can be periodically analyzed by HPLC or UPLC. This allows chemists to track the consumption of starting materials and the formation of the desired product over time, helping to determine the optimal reaction time and conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. To perform this analysis, a suitable single crystal of this compound must first be grown.

Conclusion and Future Research Directions for 3,4,5 Trichloropyridine 2 Carboxamide

Summary of Current Research Landscape

The current body of public research on 3,4,5-Trichloropyridine-2-carboxamide is notably limited. The compound is primarily available through chemical suppliers for early-stage discovery research, with the explicit understanding that buyers are responsible for confirming its identity and purity, as analytical data is not consistently collected or provided. sigmaaldrich.com This suggests that the compound is not yet a mainstream chemical agent with well-documented properties or applications.

The broader family of pyridine (B92270) carboxamides has garnered significant attention, particularly in the development of fungicides. nih.gov These compounds, such as the commercial fungicide boscalid, function as succinate (B1194679) dehydrogenase inhibitors (SDHI). nih.gov Research in this area focuses on synthesizing novel derivatives and evaluating their antifungal activity against various plant pathogens. nih.gov For instance, studies on other pyridine carboxamide derivatives have shown promising in vivo and in vitro activity against fungi like Botrytis cinerea. nih.gov However, specific research detailing the biological activity or potential applications of this compound itself is not prominent in the available literature. Its structural relatives, such as 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid, have been investigated as herbicides. biosynth.com

From a synthetic standpoint, related chlorinated pyridine structures are recognized as valuable intermediates in the production of agrochemicals. google.com Processes for producing various trichloropyridines have been developed, highlighting their role as building blocks for more complex, biologically active molecules. google.comgoogle.com

Identification of Knowledge Gaps and Untapped Research Potential

The most significant knowledge gap for this compound is the near-complete absence of data on its biological activity. While its general class of pyridine carboxamides is known for antifungal properties, the specific efficacy of this trichlorinated variant against fungal, bacterial, or other microbial strains is undocumented. nih.govnih.gov Its potential as a herbicide, inspired by related compounds like 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid, also remains unexplored. biosynth.com

The potential for this compound to serve as a scaffold for creating new derivatives is a significant area of untapped potential. Its three chlorine atoms offer multiple sites for substitution reactions, which could lead to the generation of a library of new molecules with diverse chemical properties and biological activities.

Future Perspectives in Synthetic Strategies and Derivatization

Future synthetic research could focus on optimizing the production of this compound and its precursors. While methods exist for synthesizing other trichloropyridines, developing a high-yield, scalable process specifically for the 2-carboxamide (B11827560) derivative would be a crucial first step for enabling further research. google.comgoogle.compatsnap.com

The key opportunity lies in derivatization. Strategic modification of the this compound structure could lead to novel compounds with enhanced properties. Key strategies could include:

Nucleophilic Aromatic Substitution: The chlorine atoms on the pyridine ring are potential leaving groups that can be replaced by various nucleophiles (e.g., amines, alcohols, thiols). This would allow for the synthesis of a wide array of new compounds.

Amide-Moiety Modification: The N-H bonds of the carboxamide group can be substituted to create N-substituted derivatives, a common strategy used to modulate the biological activity of related compounds. nih.gov

Selective Dechlorination: Methods for selectively removing one or two chlorine atoms could yield dichlorinated or monochlorinated pyridine carboxamides, providing insight into structure-activity relationships.

A systematic approach to creating a library of derivatives would be highly valuable for screening for various biological activities.

Emerging Avenues in Computational and Applied Research

Given the lack of experimental data, computational modeling presents a powerful and efficient avenue for initial exploration. nih.gov

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the molecule's electronic structure, reactivity, and spectroscopic properties. nih.gov This can help guide synthetic efforts and predict potential reaction pathways. Molecular docking studies could be employed to screen this compound and its virtual derivatives against known biological targets, such as fungal succinate dehydrogenase, to prioritize which compounds to synthesize and test experimentally. nih.govresearchgate.net

Predictive Modeling: Computational tools can also predict physicochemical properties like solubility, lipophilicity (logP), and potential metabolic pathways. uni.lu These predictions are crucial for designing compounds with drug-like or agrochemical-like properties.

In applied research, the primary emerging avenue is the systematic biological screening of the compound and its future derivatives. This should include:

Antifungal and Antimicrobial Assays: Testing against a broad panel of plant-pathogenic fungi and other microbes to see if it aligns with the known activities of its chemical class. nih.gov

Herbicidal Screening: Evaluating its effects on plant growth, given the herbicidal activity of structurally similar molecules. biosynth.com

Material Science Applications: Investigating its thermal stability and compatibility with polymers to assess its potential as a flame retardant or plasticizer. nih.govresearchgate.net

By combining computational predictions with targeted synthesis and broad biological screening, the significant knowledge gaps surrounding this compound can be systematically addressed, potentially unlocking its value as a lead compound in agrochemical or material science research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.